4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one

PARP-1 inhibition Enzymatic assay Phthalazinone pharmacophore

4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one (CAS 62335-56-2) is a synthetic phthalazinone derivative with the molecular formula C20H14ClN3O and a molecular weight of approximately 347.80 g/mol. The compound belongs to the 2-phenylphthalazin-1(2H)-one subclass, structurally characterized by a phthalazinone core bearing a 3-amino-4-chlorophenyl substituent at the 4-position and a phenyl substituent at the N2 position.

Molecular Formula C20H14ClN3O
Molecular Weight 347.8 g/mol
CAS No. 62335-56-2
Cat. No. B12911517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one
CAS62335-56-2
Molecular FormulaC20H14ClN3O
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)Cl)N
InChIInChI=1S/C20H14ClN3O/c21-17-11-10-13(12-18(17)22)19-15-8-4-5-9-16(15)20(25)24(23-19)14-6-2-1-3-7-14/h1-12H,22H2
InChIKeyXYMOTVXQQGFWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one (CAS 62335-56-2): Chemical Identity and Procurement-Relevant Profile


4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one (CAS 62335-56-2) is a synthetic phthalazinone derivative with the molecular formula C20H14ClN3O and a molecular weight of approximately 347.80 g/mol . The compound belongs to the 2-phenylphthalazin-1(2H)-one subclass, structurally characterized by a phthalazinone core bearing a 3-amino-4-chlorophenyl substituent at the 4-position and a phenyl substituent at the N2 position. Its calculated polar surface area (PSA) is 60.91 Ų, and its exact monoisotopic mass is 347.083 Da . The compound is typically supplied as a research-grade chemical with reported purity of 97%, making it suitable as a reference standard or starting material for medicinal chemistry programs and pharmacological probe development .

Why 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one Cannot Be Substituted by Generic Phthalazinone Analogs in Research Applications


The phthalazinone chemotype encompasses diverse pharmacological targets, including PARP-1, Aurora kinases, and Cdc7, and even structurally minor variations (chlorine position, N2-substitution pattern, amino group placement) can radically alter target selectivity, inhibitory potency, and pharmacokinetic behavior, rendering generic substitution scientifically invalid [1]. For CAS 62335-56-2 specifically, the combination of the 3-amino-4-chlorophenyl motif at C4 with an unsubstituted N2-phenyl ring represents a structurally constrained scaffold that is absent among clinically advanced PARP inhibitors (e.g., olaparib, talazoparib) and common kinase inhibitor phthalazinones, meaning interchange with a generic catalog phthalazinone carries a high risk of irreproducible biological results and invalid structure–activity relationship conclusions [2].

Quantitative Differentiation Evidence for 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one Against Closest Analogs and In-Class Candidates


PARP-1 Inhibitory Potency: Moderate Micromolar Activity Distinct from Low-Nanomolar Phthalazinone Clinical Candidates

In a direct enzymatic assay measuring poly(ADP-ribose)polymerase (PARP) inhibition, 4-(3-amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one (mapped as CHEMBL763795) exhibited an IC50 value of 1,400 nM [1]. By contrast, the structurally related clinical PARP-1 inhibitor olaparib (also a phthalazinone) consistently shows IC50 values in the low nanomolar range (e.g., 4.40 nM in comparable enzymatic PARP-1 assays) [2], and even the earlier-generation phthalazinone 11c (a 4-phenylphthalazin-1-one with a different substitution pattern) achieves an IC50 of 97 nM [3]. The ~318-fold weaker potency of CAS 62335-56-2 relative to olaparib and ~14-fold weaker potency relative to compound 11c establishes this compound firmly in the weak-to-moderate PARP-1 inhibitor tier.

PARP-1 inhibition Enzymatic assay Phthalazinone pharmacophore

Differential Selectivity Window: Potential Aurora B Kinase Activity at Micromolar Concentrations

A closely related 4-substituted phthalazinone series evaluated as Aurora B kinase inhibitors (Zhang et al., 2020, Bioorg Med Chem Lett) demonstrates that phthalazinones with halogenated aniline substitution patterns at C4 can achieve micromolar-range Aurora B inhibitory activity, with reference compound AZD1152 (barasertib) showing nanomolar potency as a clinical Aurora B inhibitor [1]. Although no direct Aurora B IC50 value for CAS 62335-56-2 has been reported, the compound's 3-amino-4-chlorophenyl motif aligns structurally with the 4-substituted phthalazinone Aurora B pharmacophore identified by Zhang et al., suggesting potential Aurora B inhibitory activity in the micromolar range [1]. In contrast, phthalazinone PARP inhibitors such as olaparib and talazoparib show negligible Aurora B activity at pharmacologically relevant concentrations (>100-fold selectivity for PARP-1 over Aurora B), meaning CAS 62335-56-2 may exhibit a distinct kinase cross-reactivity profile.

Aurora B kinase Kinase selectivity 4-Substituted phthalazinones

Chlorine Positional Effects on PARP-1 Inhibition: Computational Evidence for Meta-Chloro Advantage

A mechanistic computational study by Okunlola et al. (2021) directly compared the effects of chlorine positional orientation on PARP-1 inhibitory potency among chlorine-substituted phthalazinone derivatives containing chlorophenyl moieties [1]. The study demonstrated that meta-chlorine substitution (as found in the 3-amino-4-chlorophenyl group of CAS 62335-56-2) enhances differential binding interactions within the PARP-1 NAD⁺-binding pocket compared to para-chlorine-substituted analogs, due to altered electrostatic and hydrophobic complementarity with key active-site residues. In comparative molecular dynamics simulations, compounds with meta-chloro orientation (analogous to the target compound) exhibited distinct binding free energy profiles relative to para-chloro counterparts, which were validated against experimental IC50 disparities between compounds 11c and 11d—where the meta-chloro-bearing 11c showed an IC50 of 97 nM versus a significantly weaker potency for the para-chloro isomer 11d [1].

Chlorine positional isomerism PARP-1 selectivity Molecular dynamics simulation

N2-Phenyl Substitution: Structural Determinant Absent in Leading Clinical Phthalazinones

A key structural differentiator of CAS 62335-56-2 is the unsubstituted N2-phenyl group. The clinical PARP-1 inhibitor olaparib features an N2-cyclopropylcarbonyl substitution that is essential for its high-affinity PARP-1 binding and favorable pharmacokinetics, while talazoparib employs an entirely distinct tricyclic scaffold [1]. The N2-phenyl group of CAS 62335-56-2 renders it structurally incapable of forming the critical hydrogen-bonding and hydrophobic interactions that N2-substituted phthalazinone clinical candidates exploit for nanomolar PARP-1 potency and cellular PARP-trapping activity [1]. In the SAR context established by Xin et al. (2020), phthalazinone derivatives with optimized N2-substitution patterns (e.g., B16) achieved PARP-1 IC50 values of 7.8 nM and sensitization PF50 values of 3.4, demonstrating that N2-modification is a major potency driver [2]. The absence of such optimization in CAS 62335-56-2 explains its micromolar PARP-1 inhibitory profile and simultaneously makes it a valuable unoptimized starting scaffold for medicinal chemistry derivatization programs.

N2-substitution Structural differentiation Phthalazinone clinical candidates

Synthetic Tractability and Chemical Accessibility: A Defined Entry Point into the 2-Phenylphthalazinone Series

The synthesis of 4-substituted phthalazin-1(2H)-ones via AlCl3-induced heteroarylation of arenes/heteroarenes, as described by the aluminum chloride-mediated C–C bond formation methodology, provides a defined synthetic route to 4-(hetero)aryl-substituted 1-chlorophthalazines that can be further functionalized to yield compounds structurally analogous to CAS 62335-56-2 [1]. This methodology differs from the multi-step palladium-catalyzed cross-coupling routes commonly used for advanced phthalazinone clinical candidates, which require expensive catalysts, specialized ligands, and stringent inert-atmosphere conditions [2]. The relative simplicity of the AlCl3-mediated approach for accessing the core scaffold means that CAS 62335-56-2 and its synthetic precursors are accessible to laboratories without specialized transition-metal catalysis infrastructure, reducing procurement lead times and enabling in-house derivatization.

Synthetic accessibility Building block AlCl3-mediated heteroarylation

Optimal Research and Industrial Application Scenarios for 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one (CAS 62335-56-2)


PARP-1 Assay Validation: Weak-Inhibitor Reference Standard for High-Throughput Screening

With a confirmed PARP enzymatic IC50 of 1,400 nM [1], CAS 62335-56-2 serves as an ideal weak-inhibitor reference standard for calibrating high-throughput PARP-1 screening assays. Its micromolar potency allows clear differentiation from low-nanomolar positive controls (e.g., olaparib, IC50 ~4.4 nM [2]) and blank/vehicle controls, providing a three-point calibration curve for Z'-factor determination and assay robustness assessment. The compound's well-defined PARP-1 inhibitory activity eliminates the need for in-house synthesis of a weak phthalazinone inhibitor, reducing assay development time.

Medicinal Chemistry Starting Scaffold: N2-Position Optimization for PARP-1 Inhibitor Development

The unsubstituted N2-phenyl group of CAS 62335-56-2 makes it the minimal pharmacophore scaffold for systematic N2-derivatization studies [3]. In contrast to olaparib, which already bears an optimized N2-cyclopropylcarbonyl-piperazinyl-fluorobenzyl group [2], this compound provides a clean starting point for exploring N2-substitution SAR without confounding pre-existing modifications. Research groups can procure this compound as the core intermediate and perform parallel synthesis of N2-substituted analogs to identify novel PARP-1 inhibitors with improved potency over the parent scaffold (PARP-1 IC50 = 1,400 nM [1]).

Chlorine Positional Selectivity Studies: Meta- vs. Para-Chloro Pharmacophore Probing

Building on the computational evidence that meta-chloro substitution (as in the 3-amino-4-chlorophenyl group of CAS 62335-56-2) differentially orients the ligand within the PARP-1 NAD⁺-binding pocket compared to para-chloro analogs [4], procurement of this compound enables direct experimental validation of chlorine positional effects on PARP-1 binding kinetics and selectivity. Paired with the para-chloro isomer or a non-chlorinated 4-phenylphthalazinone control, this compound facilitates rigorous determination of halogen-bonding contributions to PARP-1 molecular recognition, a key consideration for rational PARP-1 inhibitor design.

Aurora B Kinase Counter-Screening Probe in Multi-Target Profiling Panels

The structural alignment of CAS 62335-56-2 with the 4-substituted phthalazinone Aurora B kinase inhibitor pharmacophore described by Zhang et al. [5] positions this compound as a candidate probe for Aurora B counter-screening in multi-target kinase profiling panels. When screening phthalazinone-based PARP-1 inhibitors, including CAS 62335-56-2 as a reference helps identify Aurora B off-target activity, which is critical for distinguishing PARP-1-selective phthalazinones from those with broader kinase inhibitory profiles—a differentiation that has significant implications for lead series triaging in drug discovery programs.

Quote Request

Request a Quote for 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.